![molecular formula C16H24N2 B14601267 1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) CAS No. 61152-52-1](/img/structure/B14601267.png)
1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is an organic compound characterized by the presence of two aziridine rings attached to a phenylene group via methylene linkers Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 2-ethylaziridine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines or other nitrogen-oxygen heterocycles.
Reduction: The compound can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aziridines with different functional groups.
Applications De Recherche Scientifique
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is primarily based on the reactivity of the aziridine rings. The strained three-membered rings are highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various applications, such as cross-linking, where the compound forms covalent bonds with nucleophilic sites on other molecules. The phenylene group provides structural stability and rigidity, enhancing the overall properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-methylazepanium): Similar structure but with azepane rings instead of aziridine rings.
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): Contains trimethylsilane groups instead of aziridine rings.
1,1’-[1,4-Phenylenebis(methylene)]bis(1H-benzimidazole): Features benzimidazole rings instead of aziridine rings.
Uniqueness
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is unique due to the presence of aziridine rings, which impart high reactivity and potential for diverse chemical transformations. The combination of aziridine rings with a phenylene backbone provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
61152-52-1 |
|---|---|
Formule moléculaire |
C16H24N2 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
2-ethyl-1-[[4-[(2-ethylaziridin-1-yl)methyl]phenyl]methyl]aziridine |
InChI |
InChI=1S/C16H24N2/c1-3-15-11-17(15)9-13-5-7-14(8-6-13)10-18-12-16(18)4-2/h5-8,15-16H,3-4,9-12H2,1-2H3 |
Clé InChI |
KLQMEVOFZRUTMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN1CC2=CC=C(C=C2)CN3CC3CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)
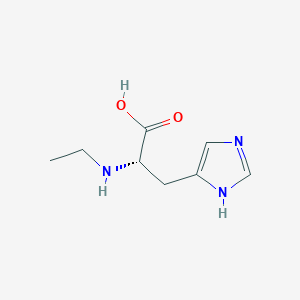
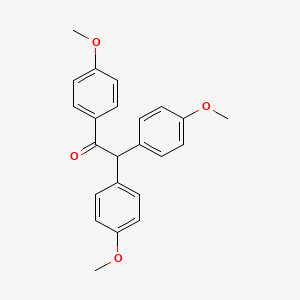
![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
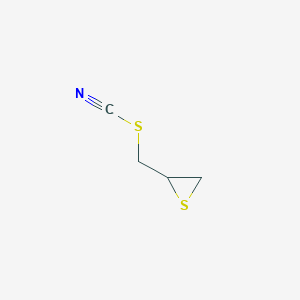
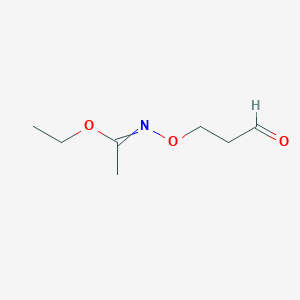

![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
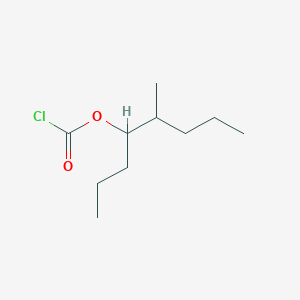
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

